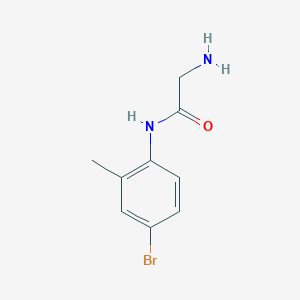

2-amino-N-(4-bromo-2-methylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(4-bromo-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-6-4-7(10)2-3-8(6)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBQYHZXHHVBBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Dynamics of 2 Amino N 4 Bromo 2 Methylphenyl Acetamide

Established Synthetic Pathways for 2-amino-N-(4-bromo-2-methylphenyl)acetamide

The construction of this compound is not a trivial one-pot synthesis but rather a sequential process involving the formation of the acetamide (B32628) core, introduction of the 2-amino moiety, and the regioselective functionalization of the aromatic ring.

Amidation Reactions for Acetamide Core Formation

The formation of the N-aryl acetamide bond is a cornerstone of this synthesis. A common and effective method involves the acylation of the precursor amine, 4-bromo-2-methylaniline (B145978), with a suitable acetylating agent. A highly reactive agent for this transformation is 2-chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A facile one-pot process for this type of amidation has been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, often yielding high percentages of the desired N-aryl-2-chloroacetamide. sphinxsai.com The use of chloroacetyl chloride is advantageous as the resulting 2-chloro group serves as a leaving group for the subsequent introduction of the amino functionality.

| Reactants | Reagents/Catalyst | Solvent | Temperature | Reaction Time | Yield |

| 4-bromo-2-methylaniline, 2-chloroacetyl chloride | DBU | THF | Room Temperature | 3-6 hours | 75-95% |

| Aromatic amines, Chloroacetyl chloride | Triethylamine (TEA) | Dichloromethane (DCM) | Not specified | Not specified | Not specified |

| Aromatic amines, Chloroacetyl chloride | Potassium Carbonate (K2CO3) | Benzene | Not specified | Not specified | Not specified |

Strategies for Introducing the 2-Amino Moiety

With the 2-chloro-N-(4-bromo-2-methylphenyl)acetamide intermediate in hand, the next critical step is the introduction of the 2-amino group. This is typically achieved through a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group.

A common method for this transformation is the reaction of the 2-chloroacetamide (B119443) derivative with ammonia (B1221849). chemguide.co.ukyoutube.com This reaction is often carried out in a sealed tube with a concentrated solution of ammonia in a solvent like ethanol (B145695) to prevent the volatile ammonia from escaping. chemguide.co.uk The reaction proceeds via an SN2 mechanism for primary haloacetamides. An excess of ammonia is generally used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. chemguide.co.uk

Another well-documented approach involves the reaction of a 2-bromoacetamide (B1266107) with various amines. For instance, the synthesis of 2-amino-N-(p-chlorophenyl)acetamide derivatives has been successfully achieved by reacting 2-bromo-N-(p-chlorophenyl)acetamide with different amines in the presence of a base like potassium carbonate in a solvent such as dichloromethane. nih.gov This method provides a versatile route to a range of N-substituted 2-aminoacetamides.

| Reactant | Reagent | Solvent | Conditions | Product |

| 2-chloro-N-(4-bromo-2-methylphenyl)acetamide | Excess Ammonia | Ethanol | Sealed tube, Heat | This compound |

| 2-bromo-N-arylacetamide | Various amines | Dichloromethane | Room Temperature | 2-(alkylamino)-N-arylacetamide |

Regioselective Functionalization of the Phenyl Ring (Bromination and Methylation)

The specific substitution pattern of the phenyl ring, with a bromine atom at the 4-position and a methyl group at the 2-position relative to the acetamido group, requires a regioselective approach. A plausible synthetic strategy begins with 2-methylaniline (o-toluidine).

To control the regioselectivity of the subsequent bromination, the highly activating amino group of 2-methylaniline is often first protected as an acetamide. This is achieved by reacting 2-methylaniline with an acetylating agent like acetic anhydride. The resulting N-(2-methylphenyl)acetamide is then subjected to electrophilic aromatic substitution, specifically bromination. The acetamido group is an ortho-, para-director, and due to the steric hindrance of the ortho-methyl group, the bromine atom is predominantly directed to the para position, yielding N-(4-bromo-2-methylphenyl)acetamide.

A multi-step synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline (B41778) reported in a lab procedure provides a useful analogy. nih.gov In this sequence, aniline is first acetylated to form acetanilide, which is then brominated at the para position. nih.gov A similar principle applies to the synthesis of the 4-bromo-2-methylphenyl moiety. Following the formation of N-(4-bromo-2-methylphenyl)acetamide, this intermediate can then be reacted with 2-chloroacetyl chloride as described in section 2.1.1, after which the amino group is introduced.

Development of Novel and Optimized Synthetic Protocols

In recent years, there has been a significant drive towards developing more efficient, cost-effective, and environmentally friendly synthetic methods in organic chemistry. This has led to the exploration of catalytic approaches and the application of green chemistry principles in the synthesis of compounds like this compound.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer the potential for higher efficiency, milder reaction conditions, and reduced waste generation. In the context of the synthesis of the target molecule, catalytic amidation is a key area of development. While the use of stoichiometric activating agents is common, catalytic direct amidation reactions are of great interest. nih.gov

Copper-catalyzed amination of aryl halides, a renaissance of the Ullmann reaction, has become a powerful tool for the construction of C(sp2)-N bonds. mdpi.com This could be applied to the synthesis of the 4-bromo-2-methylaniline precursor or potentially in a direct amidation step. For instance, copper(I) iodide has been used to catalyze the N-heteroarylation of various amines. mdpi.com

The final amination step, converting the 2-haloacetamide to the 2-aminoacetamide, can also be subject to catalytic improvement. While often performed with a large excess of ammonia, catalytic methods for amination could reduce the amount of reagents needed and improve atom economy.

| Reaction Type | Catalyst | Advantages |

| Amidation | Boronic acids | Direct reaction of carboxylic acids and amines, water as the only byproduct. |

| C-N Coupling | Copper(I) salts | Arylation of amines with aryl halides under milder conditions than traditional Ullmann reactions. |

| Amination | Transition metal complexes | Potential for lower reagent excess and improved efficiency in the introduction of the amino group. |

Green Chemistry Principles Applied to Compound Preparation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green approaches can be envisioned and have been reported for analogous transformations.

Solvent-Free Synthesis: A significant contributor to chemical waste is the use of organic solvents. Solvent-free or solid-state reactions are a cornerstone of green chemistry. For amide synthesis, methods involving the trituration of a carboxylic acid and urea (B33335) with a boric acid catalyst, followed by direct heating, have been reported. scispace.com Another approach utilizes methoxysilanes as coupling agents in a solvent-free amidation of carboxylic acids and amines. nih.gov Microwave-assisted solvent-free synthesis of amides has also been shown to be highly efficient, with reactions often completing in minutes with high yields. tandfonline.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, often in aqueous media. Biocatalytic and chemoenzymatic methods are increasingly used for the synthesis of amine-containing pharmaceuticals. mdpi.com For instance, enzymes like ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) have been used for the asymmetric synthesis of N-arylated amino acids. rug.nl While a specific biocatalyst for the synthesis of the target molecule is not reported, the potential for enzymatic amidation or amination exists and is an active area of research. rsc.orgnih.gov

| Green Chemistry Approach | Methodology | Key Advantages |

| Solvent-Free Synthesis | Direct heating of reactants with a catalyst (e.g., boric acid) or using a coupling agent (e.g., methoxysilanes). nih.govscispace.com | Reduced solvent waste, simplified workup, often faster reaction times. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions, often without a solvent. tandfonline.com | Rapid reaction rates, high yields, and energy efficiency. |

| Biocatalysis | Employment of enzymes (e.g., lyases, lipases) to catalyze specific reactions. rug.nlnih.gov | High chemo-, regio-, and stereoselectivity; mild reaction conditions (temperature, pH); use of water as a solvent. |

Continuous Flow and Microwave-Assisted Synthesis Innovations

Conventional batch synthesis of amides often involves long reaction times, high temperatures, and the use of stoichiometric coupling reagents that generate significant waste. thieme-connect.com To address these limitations, continuous flow and microwave-assisted synthesis have emerged as powerful alternatives, offering enhanced reaction control, improved safety, and higher efficiency.

Continuous Flow Synthesis:

Continuous flow chemistry offers significant advantages for the synthesis of this compound by providing precise control over reaction parameters such as temperature, pressure, and residence time. vapourtec.com This methodology allows for the safe handling of reactive intermediates and can facilitate reactions that are difficult to control in batch processes. A plausible continuous flow setup for the synthesis would involve the reaction of 4-bromo-2-methylaniline with an activated derivative of glycine (B1666218), such as N-protected glycine acid chloride or a glycine ester, within a heated microreactor.

The use of a packed-bed reactor containing a solid-supported catalyst could further enhance the efficiency and sustainability of the process by simplifying product purification. mdpi.com Electron-deficient anilines have shown superior reactivity in some continuous flow amidation protocols, a characteristic that is relevant to the 4-bromo-2-methylaniline substrate. thieme-connect.com

Below is a hypothetical data table illustrating the potential optimization of the synthesis of a related N-aryl acetamide using a continuous flow system, based on general principles observed in similar reactions.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of an N-Aryl Acetamide This data is illustrative and based on general trends in continuous flow amidation reactions.

| Entry | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 0.5 | 100 | 20 | 75 |

| 2 | 1.0 | 100 | 10 | 68 |

| 3 | 0.5 | 120 | 20 | 88 |

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. For the synthesis of this compound, a microwave-assisted approach could involve the direct coupling of 4-bromo-2-methylaniline with a suitable glycine equivalent.

The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. ttwrdcs.ac.in This can overcome kinetic barriers and promote reactions that are sluggish under conventional conditions. Solvent-free microwave-assisted acetylations have also been reported, further enhancing the green credentials of this methodology. asianpubs.org

The following table provides hypothetical data comparing a conventional and a microwave-assisted synthesis of a similar N-aryl acetamide, reflecting the typical advantages of MAOS.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of an N-Aryl Acetamide This data is illustrative and based on general trends observed in microwave-assisted synthesis.

| Method | Reaction Time | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Conventional Heating | 8 hours | 100 | 65 |

Mechanistic Elucidation of Synthetic Transformations

A thorough understanding of the reaction mechanism is crucial for the optimization of synthetic protocols and for controlling product distribution and stereochemistry.

The formation of the amide bond in this compound from 4-bromo-2-methylaniline and a glycine derivative is a nucleophilic acyl substitution reaction. The kinetics of such reactions are influenced by the nature of the reactants, the solvent, and the presence of any catalysts.

Reaction Kinetics:

Kinetic studies on the amidation of substituted anilines have shown that the reaction rate is dependent on the electronic properties of the aniline. koreascience.kr Electron-withdrawing groups on the aniline, such as the bromine atom in 4-bromo-2-methylaniline, can decrease the nucleophilicity of the amine, potentially slowing down the reaction rate compared to unsubstituted aniline. However, in some catalytic systems, electron-deficient anilines can exhibit enhanced reactivity. thieme-connect.com

The reaction order can be determined by monitoring the concentration of reactants or products over time. For many amidation reactions, the process follows second-order kinetics, being first order in both the amine and the acylating agent. acs.org

Thermodynamic Profiles:

The formation of an amide bond is generally a thermodynamically favorable process, with a negative change in Gibbs free energy. researchgate.net However, the direct reaction between a carboxylic acid and an amine is often slow due to a high activation energy barrier. Catalysts and activating agents are typically employed to lower this barrier.

Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of activation can be determined from temperature-dependent kinetic studies (Arrhenius and Eyring plots). For a typical amidation reaction, the enthalpy of activation is positive, indicating an endothermic transition state, while the entropy of activation is often negative, reflecting the increased order in the transition state as two molecules come together. researchgate.net

When the α-carbon of the acylating agent is a stereocenter, as would be the case if a chiral derivative of glycine is used, controlling the stereochemical outcome of the amidation reaction is of paramount importance. The synthesis of this compound from a protected chiral amino acid would require conditions that proceed without racemization of the stereocenter.

The mechanism of amide bond formation, particularly the nature of the activated intermediate, plays a crucial role in maintaining stereochemical integrity. The use of certain coupling reagents can lead to the formation of oxazolone (B7731731) intermediates, which are prone to racemization. Careful selection of coupling reagents and reaction conditions is therefore essential.

For the synthesis of chiral α-amino amides, stereoselective methods such as the Umpolung Amide Synthesis (UmAS) have been developed, which can provide access to enantioenriched products. rsc.org Additionally, enzymatic resolutions and asymmetric catalysis represent powerful strategies for the synthesis of chiral amides. rsc.org While there is no specific literature on the stereoselective synthesis of this compound, these general principles would be applicable should a chiral version of this compound be desired.

Advanced Theoretical and Computational Investigations of 2 Amino N 4 Bromo 2 Methylphenyl Acetamide

Chemoinformatic and QSAR Methodologies for 2-amino-N-(4-bromo-2-methylphenyl)acetamide and its Analogues

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) methodologies are pivotal in modern drug discovery and development, offering a computational framework to predict the biological activity of chemical compounds based on their molecular structures. These approaches are particularly valuable for optimizing lead compounds and designing new molecules with enhanced efficacy and desired properties. In the context of this compound and its analogues, these computational tools can elucidate the structural requirements for their biological activity, guiding the synthesis of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The development of a robust QSAR model for this compound and its analogues would involve a systematic process encompassing data set selection, molecular descriptor calculation, model generation, and rigorous validation.

The initial step involves curating a dataset of structurally related analogues of this compound with experimentally determined biological activities (e.g., IC50 values). These activities are typically converted to a logarithmic scale (e.g., pIC50) to ensure a more normal distribution of the data. The dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. frontiersin.org

A variety of statistical methods can be employed to develop the QSAR model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN). For instance, a study on N-aryl derivatives utilized a genetic function approximation (GFA) technique to derive QSAR models. nih.gov

The predictive ability and robustness of the developed QSAR model are assessed through various validation metrics. Internal validation is often performed using the leave-one-out cross-validation (q²) technique. External validation, using the test set, is crucial to ascertain the model's ability to predict the activity of new, unseen compounds. Key statistical parameters for a reliable QSAR model include a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (q²), and a high predictive R² (R²pred) for the test set. nih.govnih.gov A well-validated QSAR model can then be used to predict the biological activity of novel, unsynthesized analogues of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing.

| Validation Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| q² (Cross-validated R²) | Assesses the internal predictive ability of the model. | > 0.5 |

| R²pred (Predictive R²) | Evaluates the model's ability to predict the activity of an external test set. | > 0.5 |

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) responsible for a molecule's biological activity. A pharmacophore model for this compound and its analogues would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The development of a pharmacophore model begins with the alignment of a set of active analogues. This alignment allows for the identification of common chemical features that are crucial for interaction with the biological target. The resulting pharmacophore model can then be used as a 3D query to screen virtual compound libraries to identify novel molecules that possess the desired pharmacophoric features and are, therefore, likely to exhibit the desired biological activity.

Ligand-based design strategies, guided by the pharmacophore model, can be employed to design new analogues of this compound. For example, modifications to the parent structure can be made to enhance interactions with the identified pharmacophoric features or to introduce new features that could improve activity or selectivity. This iterative process of design, synthesis, and testing, guided by computational models, can significantly accelerate the drug discovery process.

| Pharmacophoric Feature | Description | Potential Location on this compound |

| Hydrogen Bond Donor | A group capable of donating a hydrogen atom to a hydrogen bond. | Amino (-NH2) group, Amide (N-H) group |

| Hydrogen Bond Acceptor | A group capable of accepting a hydrogen atom in a hydrogen bond. | Carbonyl (C=O) group |

| Hydrophobic Region | A nonpolar region of the molecule. | Methylphenyl group |

| Aromatic Ring | A planar, cyclic, conjugated system of pi electrons. | Bromo-methylphenyl ring |

Application of Molecular Descriptors in Structure-Activity Studies

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. frontiersin.org They are the fundamental components of QSAR models, providing the quantitative information needed to correlate structure with activity. In the context of this compound and its analogues, a wide range of molecular descriptors can be calculated and utilized in structure-activity studies.

These descriptors can be broadly categorized into several classes:

Topological descriptors: These describe the connectivity of atoms in a molecule and include indices such as the Wiener index and connectivity indices (e.g., CHI-V-3_C, CHI-1). nih.gov

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Steric or geometrical descriptors: These describe the three-dimensional shape and size of the molecule, including molecular volume and surface area.

Physicochemical descriptors: These represent key properties related to a molecule's behavior in a biological system, such as lipophilicity (logP) and polar surface area (PSA). For instance, AlogP98 is a descriptor that has been shown to be important in describing the bioactivity of N-aryl derivatives. nih.gov

The selection of appropriate molecular descriptors is a critical step in building a predictive QSAR model. A combination of descriptors from different categories often provides a more comprehensive representation of the molecular features that influence biological activity. For example, a QSAR study on N-aryl derivatives found that a combination of AlogP98, Wiener, Kappa-1-AM, Dipole-Mag, and CHI-1 were important descriptors for describing their bioactivity. nih.govnih.gov By analyzing the contribution of different descriptors to the QSAR model, researchers can gain valuable insights into the structure-activity relationships of this compound and its analogues, guiding the design of new compounds with improved properties.

| Descriptor Class | Example Descriptors | Information Encoded |

| Topological | Wiener Index, Connectivity Indices (CHI) | Atomic connectivity and branching |

| Electronic | Dipole Moment, Partial Charges | Electron distribution and polarity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Physicochemical | logP, Polar Surface Area (PSA) | Lipophilicity and membrane permeability |

Exploration of Structure Activity Relationships Sar in 2 Amino N 4 Bromo 2 Methylphenyl Acetamide Derivatives

Systematic Derivatization Strategies for SAR Elucidation

The systematic derivatization of a lead compound is a cornerstone of medicinal chemistry, aiming to understand how different parts of a molecule contribute to its biological activity. For 2-amino-N-(4-bromo-2-methylphenyl)acetamide, this involves modifying three key regions: the 2-amino moiety, the 4-bromo-2-methylphenyl ring, and the acetamide (B32628) linker.

The primary amino group at the 2-position is a critical site for modification. Its basicity and hydrogen-bonding capacity can be pivotal for interactions with biological targets. Strategies to probe the importance of this group include N-alkylation, N-acylation, and conversion to other functional groups.

N-alkylation with small alkyl groups (e.g., methyl, ethyl) can explore the steric tolerance around the nitrogen atom and may influence the compound's lipophilicity. Introducing bulkier substituents could probe the limits of the binding pocket. N-acylation with various acyl groups can alter the electronic properties and hydrogen bonding potential, potentially transforming the group from a hydrogen bond donor to an acceptor. Replacing the amino group with hydroxyl, methoxy, or even a hydrogen atom would provide insight into the necessity of the amino functionality for the observed activity.

Table 1: Hypothetical Impact of 2-Amino Moiety Modifications on Biological Activity

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| N-Methylation | Increase lipophilicity, alter H-bonding | Potential increase or decrease depending on target |

| N-Acetylation | Remove basicity, introduce H-bond acceptor | Likely significant change in activity |

| Hydroxylation | Replace H-bond donor/acceptor properties | Drastic change, likely loss of original activity |

The 4-bromo-2-methylphenyl ring presents multiple avenues for modification to explore electronic and steric effects. The bromine atom at the 4-position is a key feature. Replacing it with other halogens (F, Cl, I) can systematically alter the lipophilicity and electronic nature of the ring. Electron-donating groups (e.g., methoxy, hydroxyl) and electron-withdrawing groups (e.g., nitro, cyano) can also be introduced to probe the electronic requirements for activity.

The methyl group at the 2-position provides steric bulk and influences the conformation of the molecule. Varying the size of this alkyl group (e.g., ethyl, isopropyl) or moving it to other positions on the ring can help to map the steric constraints of the binding site. The position of substituents can have a significant effect on the enzyme inhibitory potentials of derivatives nih.gov. For instance, the presence of halo groups at ortho and para positions of an N-phenyl moiety has been found to be more effective compared to the meta position in some contexts nih.gov.

The acetamide linker is crucial for the spatial orientation of the amino and aryl moieties. Modifications to this linker can provide valuable information about the optimal distance and flexibility required for biological activity.

Strategies include homologation, which involves increasing the linker length by one or more methylene (B1212753) units, to assess the impact of increased distance between the key functional groups. Introducing rigidity into the linker, for example, by incorporating a double bond or a small ring system, can lock the molecule into specific conformations, which may be more or less favorable for binding. Conversely, increasing flexibility by introducing heteroatoms like oxygen could also be explored. The length of the linker has been shown to be a critical determinant of potency in some classes of compounds acs.org.

In Vitro Biological Screening Data Integration for SAR Analysis

The integration of in vitro biological screening data is essential for a comprehensive SAR analysis. This allows for the direct correlation of structural modifications with changes in biological activity.

A panel of cellular assays would be necessary to evaluate the synthesized analogues. These assays would measure key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) to quantify the potency of each compound. By comparing these values across a series of systematically modified analogues, clear trends in the SAR can be established.

For example, a series of analogues with varying substituents on the phenyl ring could be tested for their ability to inhibit a specific enzyme or modulate a cellular pathway. The resulting data would reveal which electronic and steric properties are favored for activity.

Table 2: Hypothetical In Vitro Screening Data for Phenyl Ring Analogues

| Compound | R1 (at position 4) | R2 (at position 2) | IC50 (µM) |

|---|---|---|---|

| Lead Compound | Br | CH3 | 1.2 |

| Analogue 1 | Cl | CH3 | 2.5 |

| Analogue 2 | F | CH3 | 5.1 |

| Analogue 3 | I | CH3 | 0.8 |

| Analogue 4 | Br | H | 10.4 |

This hypothetical data suggests that a larger halogen at the 4-position and the presence of the methyl group at the 2-position are beneficial for activity.

By systematically analyzing the data from cellular assays, specific structural features can be directly correlated with biological responses. For instance, if N-acetylation of the 2-amino group leads to a complete loss of activity, it strongly suggests that the primary amine's hydrogen-bonding capability or its basicity is essential.

Similarly, if increasing the length of the acetamide linker from one to two methylene units results in a significant increase in potency, it indicates a more favorable spatial arrangement for binding to the target. These correlations are fundamental to building a robust SAR model for this class of compounds. The structure–activity relationship can explain the effect of the nature of substituents present on the N-phenyl ring regarding the inhibitory profiles of synthesized derivatives nih.gov. Often, derivatives with electron-withdrawing groups have been shown to be better inhibitors than those with electron-donating groups nih.gov.

Computational SAR and Machine Learning Approaches for Activity Prediction

Computational SAR studies for N-arylacetamide derivatives, a class to which this compound belongs, often involve the development of Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate variations in the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties, or "descriptors," that are most influential, QSAR models can predict the activity of novel, unsynthesized compounds.

A 2D-QSAR analysis of a series of 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors, for example, successfully used descriptors such as the SssNHE-index (related to the electronic environment of nitrogen atoms), slogp (a measure of lipophilicity), and topological indices (T_O_N_1 and T_2_Cl_1) to build a predictive model. ijpacr.com The resulting model demonstrated a strong correlation between these descriptors and the inhibitory activity of the compounds. ijpacr.com Such an approach could be hypothetically applied to a series of this compound derivatives to elucidate the structural requirements for a specific biological activity.

Table 1: Exemplary Descriptors Used in QSAR Models for N-Phenylacetamide Derivatives

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | SssNHE-index | Describes the electronic environment of heteroatoms, which can be crucial for intermolecular interactions. |

| Lipophilicity | SlogP | Relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. |

| Topological | T_O_N_1, T_2_Cl_1 | Encodes information about the connectivity and branching of the molecule, influencing its overall shape and flexibility. |

Machine learning (ML) offers a more sophisticated approach to activity prediction, capable of handling complex, non-linear relationships within the data. nih.gov Various ML algorithms, including multiple linear regression (MLR), principal component regression (PCR), partial least squares regression (PLS), and more advanced methods like support vector machines (SVM) and random forests, can be employed to develop predictive models. ijpacr.comnih.gov These models are trained on a dataset of known active and inactive compounds, learning to distinguish between them based on their molecular descriptors. nih.gov

For instance, in a study on 2-amino-N-phenylacetamide inhibitors of Slack potassium channels, SAR studies were conducted by systematically modifying different regions of the lead compound. nih.gov While this study focused on traditional SAR, the generated data could serve as a valuable training set for a machine learning model to predict the potency of new analogs.

The general workflow for building a machine learning model for activity prediction of this compound derivatives would involve several key steps:

Data Collection: Assembling a dataset of this compound derivatives with their experimentally determined biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. These can include 2D descriptors (e.g., constitutional, topological, and connectivity indices) and 3D descriptors (e.g., steric, electronic, and quantum-chemical parameters).

Model Training and Validation: Splitting the dataset into training and test sets. The training set is used to build the ML model, while the test set is used to evaluate its predictive performance. ijpacr.com

Activity Prediction: Using the validated model to predict the biological activity of new, untested derivatives of this compound.

Table 2: Comparison of Machine Learning Models in Activity Prediction

| Machine Learning Model | Principle | Potential Application for this compound Derivatives |

| Multiple Linear Regression (MLR) | Establishes a linear relationship between molecular descriptors and biological activity. ijpacr.com | Useful for identifying the most influential descriptors in a straightforward manner. |

| Support Vector Machine (SVM) | A supervised learning model that finds an optimal hyperplane to separate data points into different classes. nih.gov | Can handle non-linear relationships and is effective for classification tasks (e.g., active vs. inactive). |

| Random Forest | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.gov | Robust against overfitting and can handle a large number of descriptors. |

The application of these computational methods to this compound and its derivatives holds significant promise for accelerating the drug discovery process. By providing insights into the molecular features that drive biological activity, these approaches can guide the rational design of more effective and targeted therapeutic agents.

Mechanistic Investigations of 2 Amino N 4 Bromo 2 Methylphenyl Acetamide S Biological Activities in Vitro Focus

Identification and Validation of Molecular Targets

No research data was found regarding the identification and validation of molecular targets for 2-amino-N-(4-bromo-2-methylphenyl)acetamide.

There are no available studies that have investigated the inhibitory effects of this compound on any enzyme class, including kinases, proteases, or hydrolases.

Information from receptor binding assays or broader ligand-target interaction profiling for this compound is not present in the current scientific literature.

No studies utilizing proteomics-based approaches to discover the cellular targets of this compound have been published.

Antimicrobial and Antiprotozoal Activities (In Vitro)

N-phenylacetamide derivatives have been investigated for their antibacterial properties against a range of pathogenic bacteria. The proposed mechanisms of action often involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. Phenylacetamide and benzohydrazide (B10538) derivatives have been identified as putative inhibitors of ParE, a bacterial DNA topoisomerase, with some compounds exhibiting potent activity against Escherichia coli with MIC values as low as 0.64 μg/mL. nih.gov Another study on N-phenylacetamide derivatives containing a thiazole (B1198619) moiety showed promising activity against Xanthomonas oryzae pv. Oryzae (Xoo), with one compound causing cell membrane rupture. nih.gov

The antifungal potential of bromo-substituted acetamides has been demonstrated against various fungal pathogens. 2-Bromo-N-phenylacetamide has shown strong antifungal activity against several fluconazole-resistant Candida species, including C. albicans, C. tropicalis, C. glabrata, and C. parapsilosis. researchgate.net Studies on C. glabrata isolates revealed a Minimum Inhibitory Concentration (MIC) of 16 µg/mL and a Minimum Fungicidal Concentration (MFC) ranging from 32-64 µg/mL, indicating a predominantly fungicidal effect. researchgate.net While the exact mechanism of action is still under investigation, it is suggested that these compounds may disrupt the fungal cell membrane. nih.gov

The following interactive table summarizes the in vitro antifungal activity of a related bromo-acetamide compound.

Several studies have highlighted the potential of acetamide (B32628) derivatives as antiprotozoal agents. A series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides were synthesized and evaluated for their in vitro activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.comnih.gov One of the compounds showed an IC50 of 3.95 μM against G. intestinalis, being seven times more active than the reference drug benznidazole. nih.gov Another study on a 2-chloro-N-thiazolyl acetamide derivative reported an IC50 value of 0.086 µM against the promastigote form of Leishmania mexicana and was found to induce apoptosis in the parasites. nih.gov

Molecular Interaction Studies and Binding Dynamics

Molecular docking studies have been employed to investigate the binding modes of acetamide derivatives with various biological targets, providing insights into their mechanisms of action at a molecular level. Although no specific molecular docking studies for this compound were found, research on related compounds can offer valuable predictions.

For instance, molecular docking of phenoxyacetanilide derivatives against the COX-2 enzyme has been performed to explore their anti-inflammatory potential. One derivative, (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide), exhibited a low docking score of -8.9 Kcal/mol, suggesting a strong binding affinity. semanticscholar.orgresearchgate.net In another study, N-phenyl-2-(phenyl-amino) acetamide derivatives were designed as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, with several compounds showing good docking scores and in vitro anticoagulant activity. ijper.org These studies suggest that the acetamide scaffold can effectively interact with the active sites of various enzymes, and similar interactions could be anticipated for this compound with its respective biological targets.

Protein-Ligand Docking and Binding Affinity Predictions

No protein-ligand docking studies or binding affinity predictions for this compound have been published. To conduct such an analysis, a specific biological target for this compound would first need to be identified through experimental screening. Following the identification of a target protein, computational docking simulations could hypothetically be performed to predict the binding mode and estimate the binding energy. Such a study would involve preparing the three-dimensional structures of both the ligand (this compound) and the receptor protein, followed by the use of docking software to explore possible binding poses and score them based on various energy functions. The results would typically be presented in a data table summarizing parameters like binding energy (in kcal/mol), inhibition constant (Ki), and the interacting amino acid residues.

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions at the Binding Site

Without a defined protein target and docking results, an analysis of the hydrogen bonding networks and hydrophobic interactions is not feasible. In a typical mechanistic study, once a docked pose of the ligand in the protein's active site is obtained, the specific molecular interactions are analyzed in detail. This would involve identifying all potential hydrogen bonds between the hydrogen bond donors and acceptors on the ligand and the amino acid residues of the protein. The distances and angles of these bonds would be measured to assess their strength. Similarly, hydrophobic interactions between the nonpolar parts of the ligand, such as the bromo-methylphenyl ring, and the hydrophobic residues of the protein's binding pocket would be mapped out. A detailed table would typically list the interacting residues and the type of interaction.

Conformational Changes Induced by Ligand Binding

Information on conformational changes induced by the binding of this compound to a biological target is currently unavailable. Investigating such changes would require advanced experimental techniques like X-ray crystallography of the protein-ligand complex or nuclear magnetic resonance (NMR) spectroscopy. Computational methods such as molecular dynamics simulations could also be employed to simulate the dynamic changes in the protein's structure upon ligand binding. These studies would reveal if the binding of the compound follows an "induced-fit" or "conformational selection" model and would be crucial for understanding its mechanism of action. The findings would typically be illustrated by comparing the structure of the protein with and without the bound ligand.

Advanced Spectroscopic and Crystallographic Studies of 2 Amino N 4 Bromo 2 Methylphenyl Acetamide and Its Complexes

X-ray Crystallography for Ligand-Target Complex Structure Elucidation

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of a molecule. nih.govnih.gov In the context of a protein-ligand complex, this method can reveal the precise binding orientation of the ligand and the intricate network of interactions that stabilize the complex. springernature.comspringernature.com This is typically achieved by co-crystallizing the protein with the ligand or by soaking the ligand into pre-formed protein crystals. springernature.com

Detailed Elucidation of Binding Modes and Key Interaction Sites

From this structural data, key interactions between the ligand and the protein can be identified. For instance, the amino group of the ligand might form a hydrogen bond with a backbone carbonyl of a hinge region residue in the kinase, a common binding motif for kinase inhibitors. The acetamide (B32628) group could engage in further hydrogen bonding with catalytic residues, while the bromo-methylphenyl moiety might be situated in a hydrophobic pocket, forming van der Waals interactions.

Hypothetical Key Interactions of 2-amino-N-(4-bromo-2-methylphenyl)acetamide with a Protein Kinase

| Ligand Moiety | Interacting Protein Residue (Hypothetical) | Interaction Type | Distance (Å) |

| Amino group (-NH2) | Glu91 (backbone CO) | Hydrogen Bond | 2.9 |

| Acetamide (C=O) | Lys72 (side-chain NH3+) | Hydrogen Bond | 2.8 |

| Acetamide (N-H) | Asp184 (side-chain COO-) | Hydrogen Bond | 3.1 |

| Bromo group (-Br) | Met89 (side-chain S) | Halogen Bond | 3.2 |

| Methylphenyl ring | Val57, Leu135 | Hydrophobic (van der Waals) | 3.5 - 4.0 |

Conformational Analysis of this compound in Bound States

Flexible molecules often adopt different conformations upon binding to a protein compared to their unbound state in solution. nih.govresearchgate.net The crystal structure of the complex would reveal the bioactive conformation of this compound. Analysis of the torsion angles of the rotatable bonds in the ligand would be critical. For example, the dihedral angle between the phenyl ring and the acetamide plane is a key conformational parameter. In the bound state, this angle might be constrained to a specific value to optimize interactions with the binding pocket, which may differ from its preferred conformation in solution. drugdesign.org This information is invaluable for computational modeling and the design of more rigid, potent analogs. nih.gov

Nuclear Magnetic Resonance (NMR) Techniques for Ligand-Protein Interaction Mapping

NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. nih.gov

Saturation Transfer Difference (STD) NMR for Ligand-Protein Interaction Characterization

STD NMR is a ligand-observed experiment that is highly effective for identifying which parts of a ligand are in close proximity to the protein. acs.orgnih.govichorlifesciences.com The experiment involves selectively saturating the protein's protons and observing the transfer of this saturation to the bound ligand. glycopedia.eu Protons on the ligand that are closest to the protein surface receive the most saturation, resulting in stronger signals in the STD spectrum. researchgate.net

For the this compound-kinase complex, an STD NMR experiment would reveal the "binding epitope" of the ligand. It would be expected that the protons on the methylphenyl ring would show a significant STD effect, indicating their burial within a hydrophobic pocket of the kinase. The protons of the amino and acetamide groups would also likely show STD signals, confirming their interaction with the protein.

Hypothetical STD NMR Results for this compound Binding to a Protein Kinase

| Ligand Proton Group | Chemical Shift (ppm) | STD Amplification (%) | Interpretation |

| Phenyl-H | 7.2 - 7.5 | 100 | Strong interaction, deep in binding pocket |

| Methyl-H | 2.3 | 95 | Close contact with the protein surface |

| Methylene-H (-CH2-) | 4.1 | 70 | In proximity to the protein |

| Amine-H (-NH2) | 5.5 | 65 | Involved in binding, likely hydrogen bonding |

Isotope-Edited NMR for Specific Residue Interaction Identification

To gain insights from the protein's perspective, isotope-edited NMR experiments can be employed. northwestern.eduacs.org This requires the protein to be isotopically labeled, typically with ¹⁵N or ¹³C. researchgate.net By recording a 2D ¹H-¹⁵N HSQC spectrum of the labeled protein in the absence and presence of the unlabeled ligand, changes in the chemical shifts of specific amino acid residues upon ligand binding can be monitored. nih.gov Residues in the binding site that interact directly with the ligand will show the most significant chemical shift perturbations.

In our hypothetical case, upon addition of this compound to the ¹⁵N-labeled kinase, significant chemical shift changes would be expected for residues in the ATP-binding pocket, such as those in the hinge region, the catalytic loop, and the hydrophobic pocket. This would allow for the precise mapping of the ligand-binding site on the protein surface.

Mass Spectrometry-Based Methods for Target Engagement and Complex Characterization

Mass spectrometry (MS) has become a vital tool for characterizing protein-ligand complexes and confirming target engagement. rsc.orgmanchester.ac.uk Non-denaturing MS, or native MS, allows for the study of intact protein-ligand complexes, providing information on binding stoichiometry and affinity. nih.govnih.gov

For the this compound-kinase complex, native electrospray ionization mass spectrometry (ESI-MS) would be used. The protein and ligand would be mixed and then ionized under gentle conditions that preserve the non-covalent interactions. The resulting mass spectrum would show a peak for the unbound kinase and another peak for the kinase-ligand complex, with a mass shift corresponding to the molecular weight of the ligand. This would confirm a 1:1 binding stoichiometry.

Furthermore, MS-based proteomics approaches can be used to confirm target engagement in a cellular context. nih.gov Techniques like cellular thermal shift assay (CETSA) or affinity purification-mass spectrometry (AP-MS) could identify the protein kinase as the specific target of this compound from a complex cellular lysate. acs.orginomixo.comaragen.com

Native Mass Spectrometry for Non-Covalent Complex Analysis

No studies employing native mass spectrometry to analyze non-covalent complexes of this compound have been identified. This technique is used to study the stoichiometry, structure, and interactions of intact protein-ligand complexes in the gas phase, but its application to this specific compound has not been documented in available scientific literature.

Chemical Proteomics Approaches for Target Identification and Validation

There are no available research articles or reports detailing the use of chemical proteomics to identify or validate the biological targets of this compound. Chemical proteomics approaches are powerful tools for elucidating the mechanism of action of small molecules by identifying their protein interaction partners within a complex biological sample. However, no such investigations have been published for this particular compound.

Future Directions and Emerging Research Avenues for 2 Amino N 4 Bromo 2 Methylphenyl Acetamide

Development as a Chemical Probe for Investigating Biological Pathways

The inherent structure of 2-amino-N-(4-bromo-2-methylphenyl)acetamide, featuring an acetamide (B32628) group and a substituted phenyl ring, presents opportunities for its development as a chemical probe. Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their functions within complex biological systems. The amino group provides a reactive handle for the attachment of reporter tags, such as fluorescent dyes or biotin, which would enable the visualization and tracking of the molecule's interactions within a cell.

Furthermore, the bromo and methyl substitutions on the phenyl ring can be systematically modified to fine-tune the compound's selectivity and affinity for a particular biological target. For instance, replacing the bromine atom with other halogens or functional groups could alter the compound's electronic properties and its ability to form specific interactions, such as halogen bonds, with a target protein. The development of a suite of such probes derived from this scaffold could provide a powerful toolkit for dissecting intricate biological pathways.

Utilization as a Scaffold for Novel Compound Library Synthesis in Academic Research

In academic research, the synthesis of diverse compound libraries is crucial for discovering new molecules with interesting biological activities. The this compound structure is an attractive scaffold for such endeavors. Its core components can be readily diversified through various chemical reactions.

The primary amino group is a key site for modification, allowing for the introduction of a wide array of substituents through reactions like acylation or alkylation. Similarly, the bromine atom on the aromatic ring is amenable to a variety of cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of different aryl or alkyl groups. This synthetic versatility allows for the creation of a large and structurally diverse library of compounds from a single, readily accessible starting material. High-throughput screening of such a library against various biological targets could lead to the identification of novel hit compounds for further development.

| Reaction Type | Functional Group Targeted | Potential Modifications | Resulting Diversity |

| Acylation | Primary amine | Introduction of various acyl chlorides or anhydrides | Diverse amides |

| Alkylation | Primary amine | Introduction of different alkyl halides | Secondary and tertiary amines |

| Suzuki Coupling | Bromine atom | Introduction of various boronic acids | Biaryl compounds |

| Buchwald-Hartwig Amination | Bromine atom | Introduction of various amines | Di- and tri-substituted amines |

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

Systems biology aims to understand the complex interactions within biological systems as a whole. Should a derivative of this compound be identified with significant biological activity, systems biology approaches would be invaluable for a comprehensive understanding of its mechanism of action.

Techniques such as transcriptomics (measuring gene expression) and proteomics (measuring protein levels) could be employed to analyze the global changes within a cell or organism upon treatment with the compound. By observing which genes and proteins are up- or down-regulated, researchers can infer the biological pathways that are being affected. This data can then be integrated into computational models to generate hypotheses about the compound's primary target and its downstream effects. This holistic approach can provide a much deeper understanding than traditional methods that focus on a single target in isolation.

Unresolved Challenges and Opportunities in Pre-Clinical Academic Development of the Compound

The path from a promising chemical scaffold to a validated pre-clinical candidate is fraught with challenges. For this compound and its derivatives, a primary hurdle would be to identify a specific biological activity. This would require extensive screening efforts.

Once an activity is identified, the next challenge is to optimize the compound's properties, a process known as lead optimization. This involves improving its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). This iterative process of chemical synthesis and biological testing can be time-consuming and resource-intensive.

Q & A

Q. Q1. What are the established synthetic routes for 2-amino-N-(4-bromo-2-methylphenyl)acetamide, and what reaction conditions are critical for achieving high yields?

The most common method involves the acylation of 2-bromo-4-methylaniline with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Key parameters include maintaining anhydrous conditions, temperature control (typically 60–80°C), and stoichiometric excess of the acylating agent to drive the reaction to completion . For purification, recrystallization from ethanol or column chromatography is recommended.

Q. Q2. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the acetamide moiety and aromatic substitution pattern. Infrared (IR) spectroscopy confirms the presence of amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks matching the molecular formula (C₉H₁₀BrN₂O), while X-ray crystallography (if crystals are obtainable) offers definitive structural resolution .

Advanced Synthesis and Reaction Optimization

Q. Q3. How can reaction conditions be optimized to minimize side reactions during the synthesis of derivatives, such as sulfonylation or alkylation?

Side reactions (e.g., over-acylation or bromine displacement) can be mitigated by:

- Using protective groups (e.g., Boc for amines) during functionalization.

- Employing polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Adjusting reaction pH to avoid unwanted nucleophilic substitution at the bromine site . Kinetic studies using HPLC or in situ IR monitoring are recommended to track intermediate formation .

Q. Q4. What computational tools are available for retrosynthetic planning of novel derivatives with enhanced bioactivity?

AI-driven platforms like Template_relevance models (Pistachio, Reaxys) predict feasible routes by analyzing reaction databases. For example, introducing electron-withdrawing groups at the phenyl ring could enhance electrophilic substitution reactivity, as suggested by density functional theory (DFT) calculations .

Biological Activity and Mechanistic Studies

Q. Q5. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?

Standard assays include:

- COX-1/COX-2 inhibition : Measure IC₅₀ values using enzyme-linked immunosorbent assays (ELISA).

- NF-κB pathway modulation : Luciferase reporter assays in macrophage (RAW 264.7) cells.

- Cytokine profiling : Quantify TNF-α and IL-6 levels via ELISA after LPS stimulation .

Q. Q6. How do structural modifications (e.g., halogen substitution) influence the compound’s antimicrobial efficacy?

Replacing bromine with chlorine or fluorine alters lipophilicity and membrane permeability, as shown in structure-activity relationship (SAR) studies. For instance, fluorinated analogs exhibit improved Gram-positive bacterial inhibition (MIC ≤ 2 µg/mL) due to enhanced target binding (e.g., dihydrofolate reductase) .

Data Analysis and Contradiction Resolution

Q. Q7. How should researchers address discrepancies in reported IC₅₀ values for kinase inhibition across studies?

Discrepancies often arise from assay variability (e.g., ATP concentration, enzyme source). Normalize data using reference inhibitors (e.g., staurosporine) and validate via orthogonal methods (e.g., thermal shift assays). Meta-analyses of PubChem BioAssay data (AID 743255) can identify trends .

Q. Q8. What strategies resolve conflicting crystallographic data on the compound’s binding mode to target proteins?

Use molecular docking (AutoDock Vina) guided by mutagenesis studies to validate binding pockets. Compare results with SHELX-refined X-ray structures to identify key hydrogen bonds (e.g., acetamide carbonyl with Ser89 in the active site) .

Advanced Applications in Drug Development

Q. Q9. What in vivo models are appropriate for assessing the compound’s pharmacokinetics and toxicity?

- Pharmacokinetics : Rodent models with LC-MS/MS plasma analysis to determine half-life (t₁/₂) and bioavailability.

- Toxicity : Ames test for mutagenicity and acute toxicity studies in zebrafish (LD₅₀ determination).

Dose-response curves should account for metabolite formation (e.g., deacetylated derivatives) .

Q. Q10. How can the compound’s solubility and stability be improved for formulation studies?

- Salt formation : Hydrochloride salts increase aqueous solubility.

- Nanoencapsulation : Use liposomes or PLGA nanoparticles to enhance stability and controlled release.

- Co-crystallization : Co-formers like succinic acid improve thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.